N'-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide
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Overview
Description
N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring, and is further modified with diisobutylformimidamide groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide involves several steps:
Synthetic Routes: The synthesis typically begins with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH levels to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods: Industrial production may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups with others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions conducted under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various modified forms of the original compound.
Scientific Research Applications
N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: In industrial settings, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
N’-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-N,N-diisobutylformimidamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 8-methoxyguanosine and 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxamide share structural similarities.
Uniqueness: The presence of the diisobutylformimidamide groups and the specific configuration of the tetrahydrofuran ring make this compound unique, potentially leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C19H30N6O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide |
InChI |
InChI=1S/C19H30N6O3/c1-12(2)6-24(7-13(3)4)10-23-18-17-19(21-9-20-18)25(11-22-17)16-5-14(27)15(8-26)28-16/h9-16,26-27H,5-8H2,1-4H3/b23-10+/t14-,15+,16+/m0/s1 |
InChI Key |
RGOHDQXIHQDEML-FJALUARISA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)/C=N/C1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CC(C)CN(CC(C)C)C=NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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